molecular formula C8H12O2 B1581875 Ethyl 2-methyl-3,4-pentadienoate CAS No. 60523-21-9

Ethyl 2-methyl-3,4-pentadienoate

Cat. No. B1581875
CAS RN: 60523-21-9
M. Wt: 140.18 g/mol
InChI Key: DDZLNKMWFGDTAX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3,4-pentadienoate is a chemical compound with the molecular formula C8H12O2 . It is used as a flavor and fragrance agent, imparting a fruity type odor and flavor . It has a fruity apple scent, drying down to a plum with strong pineapple notes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-3,4-pentadienoate consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 140.180 Da and the monoisotopic mass is 140.083725 Da .

Scientific Research Applications

  • Chemical Synthesis and Reaction Studies :

    • Ethyl 5-telluro-(2E,4Z)-pentadienoate, a derivative of Ethyl 2-methyl-3,4-pentadienoate, is used in reactions with organocuprates, forming 5-substituted products with high stereoselectivity and excellent yields (Huang, Mo, & Wang, 1998).
    • The compound is involved in group transfer polymerization with polyunsaturated esters and silyl polyenolates, showing potential in polymer synthesis (Hertler et al., 1988).
    • A study focusing on α-allenic esters from α-phosphoranylidene esters and acid chlorides mentions Ethyl 2,3-pentadienoate as a product (Lang & Hansen, 2003).
  • Polymer and Material Science :

    • In the context of polymer science, Ethyl 2-methyl-3,4-pentadienoate derivatives have been used to synthesize various polymers and copolymers, illustrating their versatility in material synthesis (Kamachi, Miwa, & Nozakura, 1980).
    • The compound's derivatives have also been employed in the synthesis of isotactic poly(E-3-methyl-1,3-pentadiene)s, demonstrating its role in producing polymers with specific structural characteristics (Ricci et al., 2009).
  • Molecular and Structural Analysis :

    • Ethyl 2-methyl-3,4-pentadienoate and its derivatives have been the subject of molecular and structural studies, providing insights into their chemical properties and potential applications (Dastidar, Row, & Venkatesan, 1993).
    • Kinetic studies on radical polymerization of Ethyl 2-methyl-3,4-pentadienoate derivatives offer valuable information about their reactivity and polymerization behavior (Kamachi, Umetani, & Nozakura, 1986).

Safety And Hazards

While specific safety data for Ethyl 2-methyl-3,4-pentadienoate is not available, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

InChI

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h6-7H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZLNKMWFGDTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30866813
Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30866813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

0.922-0.928
Record name Ethyl 2-methyl-3,4-pentadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/73/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-methyl-3,4-pentadienoate

CAS RN

60523-21-9
Record name Ethyl 2-methyl-3,4-pentadienoate
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Record name Ethyl 2-methyl-3,4-pentadienoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
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Record name 3,4-Pentadienoic acid, 2-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylpenta-3,4-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL 2-METHYL-3,4-PENTADIENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBL6PWV9J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Ethyl 2-methyl-3,4-pentadienoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The autoclave is closed and the reaction mass is heated to 150° C. over a period of 50 minutes. The reaction mass is then maintained at a temperature of between 135°-160° C. and at a pressure of 20 up to 60 psig for a period of 3 hours. At the end of this 3-hour period, the autoclave is opened and the reaction mass is cooled to room temperature. 12.6 g of sodium bicarbonate is then added to the reaction mass in order to neutralize the propionic acid. 30 g of Primol® (see note 1) and 0.1 g of Ionol® (see note 2) are added and the resulting reaction product is fractionally distilled at atmospheric pressure to a pot temperature of 129° C. A mixture of ethanol and ethyl propionate is distilled over. Vacuum is then applied to the distillation column and the resultant product, ethyl-2-methyl-3,4-pentadienoate is distilled at a vapor temperature of 65°-69° C. at a pressure of 24-33 mm Hg as fractions 5-10 of the following fractions:
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Quantity
0.1 g
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Reaction Step Three

Synthesis routes and methods II

Procedure details

FIG. 7 is an illustration of the GLC curve for a mixture of ethyl-2-methyl-4-pentenoate and ethyl-2-methyl-cis-3-pentenoate produced by the hydrogenation of ethyl-2-methyl-3,4-pentadienoate with a Pd/CaCO3 catalyst according to Example XVII.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-methyl-3,4-pentadienoate
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Reactant of Route 6
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Citations

For This Compound
12
Citations
GR Takeoka, RG Buttery, LC Ling, RY Wong… - LWT-Food Science and …, 1998 - Elsevier
A series of unsaturated branched esters were purified by preparative gas chromatography and their odor thresholds were determined using sensory panel methods. In general, …
Number of citations: 20 www.sciencedirect.com
C Fu, S Ma - Organic Letters, 2005 - ACS Publications
2(E),4-Alkadienoates were prepared highly stereoselectively via the Pd(0)/Ag 2 CO 3 -cocatalyzed reaction of 3,4-alkadienoates and aryl halides. The reaction is believed to proceed …
Number of citations: 32 pubs.acs.org
M Kimura, S Tanaka, Y Tamaru - Bulletin of the Chemical Society of …, 1995 - journal.csj.jp
Silver(I) salts in combination with an appropriate base (mostly triethylamine) catalyzed the aminocyclization of N-substituted 2,3-butadienyl carbamates 1 (benzene, 50 C) to provide 4-…
Number of citations: 49 www.journal.csj.jp
IG Sipes, J Alexander, M DiNovi - Safety evaluation of certain food …, 2012 - apps.who.int
The Committee evaluated nine flavouring agents (Nos 2177–2185) in the group of linear and branched-chain aliphatic, unsaturated, unconjugated alcohols, aldehydes, acids and …
Number of citations: 3 apps.who.int
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 20 efsa.onlinelibrary.wiley.com
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com
I Diaf, A Joffrin, G Lemière… - Flavour and Fragrance …, 2015 - Wiley Online Library
A series of readily available allenic aldehydes and their alcohol, acetate and enol ether derivatives have been prepared and evaluated for their olfactory properties. The tested …
Number of citations: 3 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2010 - Wiley Online Library
The Scientific Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (the Panel) was asked to give scientific advice to the Commission on the implications for …
Number of citations: 1 efsa.onlinelibrary.wiley.com
FAO Joint, WHO Expert Committee on Food Additives… - 2007 - apps.who.int
EVALUATION OF CERTAIN FOOD ADDITIVES AND CONTAMINANTS Page 1 Page 2 WHO Technical Report Series 947 EVALUATION OF CERTAIN FOOD ADDITIVES AND …
Number of citations: 148 apps.who.int
JG Babish - Food and Drug Research Laboratories, Inc. Lab, 1978
Number of citations: 9

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